molecular formula C17H15BrO3 B3131784 (2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one CAS No. 358656-12-9

(2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3131784
CAS No.: 358656-12-9
M. Wt: 347.2 g/mol
InChI Key: ZBUBOPCZLPAZRU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one ( 358656-12-9) is a high-purity chalcone derivative supplied for advanced research and development. This compound, with a molecular formula of C17H15BrO3 and a molecular weight of 347.20 g/mol, belongs to the chalcone family, which is recognized for its significant potential in medicinal chemistry and materials science . Chalcones are celebrated for their role as precursors to various bioactive molecules and have demonstrated an impressive array of biological activities in scientific literature, including antimalarial, antiprotozoal, and anticancer properties . Furthermore, chalcone derivatives are notable materials in non-linear optical (NLO) research due to their excellent blue-light transmittance and good crystallizability, which are essential for developing advanced photonic devices . Researchers value this compound as a key building block and intermediate for synthesizing more complex molecules. The product is explicitly provided For Research and Development Use Only, is not intended for diagnostic or therapeutic applications, and must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-8-4-5-12(17(16)21-2)9-10-15(19)13-6-3-7-14(18)11-13/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBOPCZLPAZRU-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. Chalcones are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and data.

Chemical Structure

The compound's chemical formula is C17H15BrO3C_{17}H_{15}BrO_3, featuring a bromophenyl group and a dimethoxyphenyl group attached to a propene backbone. The structural features contribute to its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

  • Cell Cycle Arrest : Chalcone derivatives can induce cell cycle arrest at different phases. For instance, studies have indicated that certain chalcones lead to G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .
  • Induction of Apoptosis : The compound has been observed to enhance apoptosis in cancer cells by increasing caspase activity and promoting morphological changes indicative of programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : Many chalcones, including this one, can induce oxidative stress in cancer cells through ROS generation, which is a critical factor in triggering apoptosis .

In Vitro Studies

A study evaluating the biological activity of various chalcone derivatives found that this compound exhibited significant antiproliferative effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values were reported to be in the range of 10-25 µM .

In Vivo Studies

In vivo studies have demonstrated that chalcone derivatives can inhibit tumor growth in animal models. For instance, administration of related compounds resulted in reduced tumor size and weight in xenograft models .

Data Table

Biological ActivityCell LineIC50 (µM)Mechanism
AntiproliferativeMDA-MB-23110-25Induction of apoptosis
Cell Cycle ArrestMCF-715-30G2/M phase arrest
ROS GenerationVarious cancer cells20-40Induction of oxidative stress

Case Studies

  • Breast Cancer : A study focused on breast cancer cells revealed that treatment with this compound led to significant cell death and reduced proliferation rates compared to untreated controls .
  • Lung Cancer : Another investigation highlighted the compound's ability to inhibit lung cancer cell growth through mechanisms involving ROS and apoptosis pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones have been extensively studied for their potential pharmacological properties. Specific applications of (2E)-1-(3-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one include:

Anticancer Activity

Research indicates that chalcones exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

Chalcones have also been recognized for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains. In vitro studies reported that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones have been documented in several studies. The compound may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases. Experimental data suggest that it can reduce pro-inflammatory cytokine production in macrophages .

Material Science Applications

In addition to biological applications, this compound is utilized in material science:

Organic Electronics

Chalcones are explored for their use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of bromine enhances the electron-withdrawing character of the molecule, improving its performance in electronic devices .

Photovoltaic Materials

Research has indicated that chalcones can be used as active materials in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar energy applications .

Synthesis and Case Studies

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions.

Case Study: Synthesis and Characterization

A study detailed the synthesis of this compound using 3-bromoacetophenone and 2,3-dimethoxybenzaldehyde in the presence of potassium hydroxide as a catalyst. The resulting product was characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .

Comparison with Similar Compounds

Structural Variations and Crystallographic Properties

The compound’s structural analogs differ in substituent positions on the aromatic rings, leading to distinct crystallographic behaviors:

Compound Name Substituents Crystal System Dihedral Angle (°) Space Group Reference
(E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)-propenone 3-Br, 3,4-(OCH₃)₂ Monoclinic 10.8 P21/c
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)propenone 2-Br, 3,4-(OCH₃)₂ Monoclinic N/A P21/c
Target Compound 3-Br, 2,3-(OCH₃)₂ Not reported N/A N/A N/A

Spectroscopic and Electronic Properties

DFT studies on similar compounds reveal substituent effects on spectroscopic profiles:

  • UV-Vis Absorption : Methoxy groups redshift absorption due to electron donation, while bromine (electron withdrawal) may counteract this effect .
  • NMR Shifts : Methoxy protons resonate at δ 3.7–3.9 ppm, while bromine deshields aromatic protons .

Nonlinear Optical (NLO) Properties

Chalcones with bromine and methoxy groups exhibit tunable NLO responses:

Compound Name First Hyperpolarizability (β) Reference
(2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propenone 0.02
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)propenone 2.77
Target Compound Not reported N/A

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be controlled to ensure E-configuration?

    • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a 3-bromoacetophenone derivative reacts with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). To ensure the E-configuration, control reaction temperature (40–60°C) and base concentration (20–30% w/v). Excess aldehyde (1.2–1.5 eq) minimizes ketone dimerization. Post-synthesis, confirm stereochemistry via 1^1H NMR coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}) and FT-IR enone stretching (C=O16501680 cm1C=O \approx 1650–1680\ \text{cm}^{-1}, C=C15801620 cm1C=C \approx 1580–1620\ \text{cm}^{-1}) .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers focus on?

    • Methodological Answer :

    • 1^1H NMR : Look for vinyl proton doublets (δ 7.5–8.5 ppm, J=1516 HzJ = 15–16\ \text{Hz}) confirming the E-configuration. Methoxy groups appear as singlets (δ 3.8–4.0 ppm) .
    • FT-IR : Confirm carbonyl (1650–1680 cm1^{-1}) and conjugated alkene (1580–1620 cm1^{-1}) stretches.
    • HR-MS : Validate molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error .
    • XRD : Resolve non-merohedral twinning (if present) via low-temperature data collection and twin refinement algorithms (e.g., TWINABS) .

    Advanced Research Questions

    Q. How can density functional theory (DFT) predict electronic properties and validate experimental data for this chalcone derivative?

    • Methodological Answer :

    • Geometry Optimization : Use B3LYP/6-311G(d,p) to optimize the structure. Compare DFT-calculated bond lengths/angles with XRD data (e.g., C=O: 1.22–1.24 Å, C-Br: 1.89–1.91 Å) .
    • HOMO-LUMO Analysis : Calculate ionization potential (I=EHOMOI = -E_{\text{HOMO}}) and electron affinity (A=ELUMOA = -E_{\text{LUMO}}). Use Koopmans’ theorem to derive global reactivity indices (electrophilicity ω=(μ2)/2ηω = (μ^2)/2η, where μ=(I+A)/2μ = (I + A)/2 and η=(IA)/2η = (I - A)/2) .
    • UV-Vis Validation : Compare TD-DFT-calculated λmax\lambda_{\text{max}} (e.g., 300–350 nm) with experimental spectra to assess π→π* transitions .

    Q. What challenges arise in resolving non-merohedral twinning during X-ray crystallography, and how can these be methodologically addressed?

    • Methodological Answer : Non-merohedral twinning (e.g., two-fold rotation axis) complicates data integration. Strategies include:

    • Data Collection : Use Cu-Kα radiation at 100 K to reduce thermal motion. Collect multiple wedges of reciprocal space.
    • Twin Refinement : Apply the HKLF5 format in SHELXL or CrysAlisPro’s TWINABS to deconvolute overlapped reflections .
    • Validation : Check Rint_{\text{int}} (<5%) and Flack parameter (near 0 or 1) post-refinement .

    Q. How do structural modifications (e.g., bromine position, methoxy groups) influence antimicrobial efficacy, and what in vitro assays are appropriate for structure-activity relationship (SAR) studies?

    • Methodological Answer :

    • Substituent Effects : Bromine at the 3-position enhances lipophilicity (logP), improving membrane penetration. Methoxy groups at 2,3-positions increase electron density, stabilizing charge-transfer interactions with microbial targets .
    • Assays :
    • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Time-Kill Assays : Quantify bactericidal activity (3-log reduction in CFU/mL over 24 hours).
    • Biofilm Inhibition : Assess via crystal violet staining in C. albicans models .

    Data Contradiction Analysis

    Q. How should researchers reconcile discrepancies between DFT-predicted and experimentally observed UV-Vis spectra?

    • Methodological Answer : Discrepancies often arise from solvent effects (PCM vs. experimental solvent polarity) or excited-state dynamics not captured by TD-DFT.

    • Solvent Correction : Apply the conductor-like polarizable continuum model (CPCM) in Gaussian08.
    • Vibrational Coupling : Use Franck-Condon analysis to account for vibronic transitions .
    • Experimental Validation : Repeat UV-Vis in anhydrous solvents (e.g., DMSO) to minimize hydrogen bonding interference .

    Tables for Key Parameters

    Property Experimental Value DFT Prediction Reference
    C=O Bond Length (Å)1.231.22
    HOMO-LUMO Gap (eV)3.83.6
    Antimicrobial MIC (µg/mL)8.5 (S. aureus)N/A

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
    Reactant of Route 2
    Reactant of Route 2
    (2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.